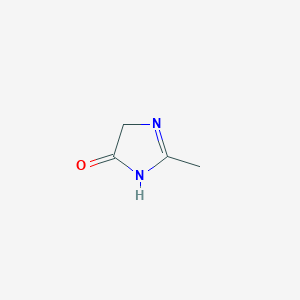
2-Methyl-1,4-dihydroimidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-dihydroimidazol-5-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dihydroimidazol-5-one typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4-dihydroimidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into different imidazole-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions are typically substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and other industries .
Applications De Recherche Scientifique
2-Methyl-1,4-dihydroimidazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-dihydroimidazol-5-one involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Methylimidazole
- 4-Methylimidazole
Uniqueness
2-Methyl-1,4-dihydroimidazol-5-one is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. This makes it particularly valuable for certain applications where other imidazole derivatives may not be as effective .
Propriétés
Numéro CAS |
4915-81-5 |
|---|---|
Formule moléculaire |
C4H6N2O |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
2-methyl-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C4H6N2O/c1-3-5-2-4(7)6-3/h2H2,1H3,(H,5,6,7) |
Clé InChI |
BMXVNDCWQYPPAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


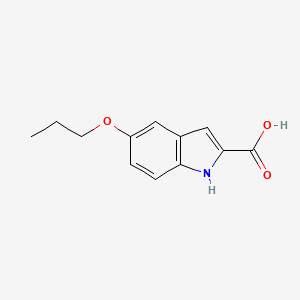
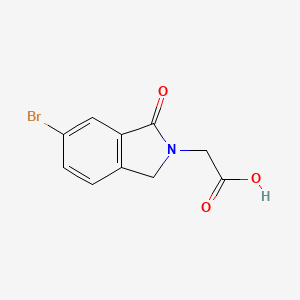
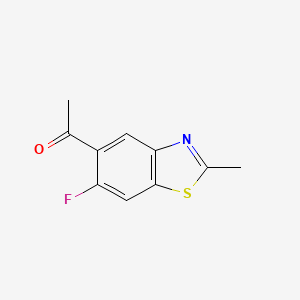
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

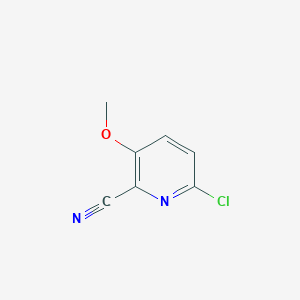
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
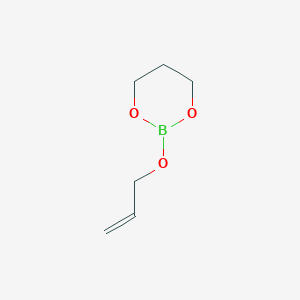



![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)


